molecular formula C21H30N4O3S B2950105 1-(4-tert-butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903501-77-8

1-(4-tert-butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2950105
CAS No.: 1903501-77-8
M. Wt: 418.56
InChI Key: MCARPKQDKHVWHR-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a diazepane derivative featuring a seven-membered ring with two nitrogen atoms. Key structural elements include:

  • (1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl group: Provides hydrogen-bonding capacity and electronic effects via the sulfonyl oxygen and imidazole nitrogen .

The compound is synthesized via sequential acylation and sulfonylation of 1,4-diazepane, followed by purification using column chromatography, as inferred from analogous protocols . Its molecular formula is C₂₁H₂₈N₄O₃S (MW: 416.6 g/mol), distinguishing it from related diazepane derivatives through its unique substituents.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S/c1-16-22-19(15-23(16)5)29(27,28)25-12-6-11-24(13-14-25)20(26)17-7-9-18(10-8-17)21(2,3)4/h7-10,15H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARPKQDKHVWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a compound that incorporates several biologically active moieties. Its structure suggests potential pharmacological applications due to the presence of the diazepane ring and the imidazole group, both of which are known for their diverse biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole group is known to participate in hydrogen bonding and coordination with metal ions, while the diazepane structure may influence receptor binding and activity.

Antitumor Activity

Research has indicated that compounds containing diazepane and imidazole moieties exhibit significant antitumor properties. For instance, studies on related compounds show that they can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways that promote cancer cell growth. A related compound demonstrated an IC50 value of 24 nM against FT, leading to a phenotypic reversion in Ras-transformed cells .

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity. For example, 1,3-diazole derivatives have been reported to possess anti-inflammatory and antimicrobial effects . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Analgesic Effects

There is evidence suggesting that diazepane derivatives can also exhibit analgesic properties. This may be linked to their ability to modulate neurotransmitter systems or inhibit pain pathways at the central nervous system level.

Study on Antitumor Efficacy

One study evaluated a series of imidazole-based compounds for their antitumor efficacy in vitro and in vivo. The results indicated that certain derivatives could significantly reduce tumor size in animal models when administered at specific dosages. The compound's ability to inhibit FT was correlated with reduced proliferation rates in cancer cell lines .

Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related imidazole derivatives against various bacterial strains. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from similar structures .

Data Summary Table

Activity Compound IC50/Effect Study Reference
AntitumorThis compound24 nM (FT inhibition)
Antimicrobial1,3-Diazole derivativesEffective against E. coli
AnalgesicDiazepane derivativesModulation of pain pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related diazepane derivatives, emphasizing molecular features, synthesis, and physicochemical properties:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties
Target: 1-(4-tert-Butylbenzoyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane C₂₁H₂₈N₄O₃S 416.6 4-tert-Butylbenzoyl, (1,2-dimethylimidazol-4-yl)sulfonyl Acylation/sulfonylation of 1,4-diazepane; purified via chromatography High lipophilicity (tert-butyl); potential for H-bonding (sulfonyl/carbonyl) and metal coordination (imidazole)
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(thiophene-3-carbonyl)-1,4-diazepane C₁₅H₂₀N₄O₃S₂ 368.47 Thiophene-3-carbonyl, (1,2-dimethylimidazol-4-yl)sulfonyl Similar to target; thiophene introduced via acylation Reduced steric bulk vs. target; thiophene enhances π-π interactions but lowers solubility
(4-tert-Butylphenyl)-[4-(4-methanesulfonylphenyl)-1,4-diazepan-1-yl]-methanone C₂₃H₂₈N₂O₃S 414.56 4-tert-Butylphenyl, 4-methanesulfonylphenyl Methanesulfonyl group introduced via sulfonylation Methanesulfonyl lacks imidazole’s electronic effects; phenyl groups increase rigidity
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane C₁₈H₁₉ClN₂ 298.81 (4-Chlorophenyl)(phenyl)methyl Alkylation of diazepane with chlorodiphenylmethane Absence of sulfonyl group reduces polarity; diphenylmethyl may hinder receptor binding due to steric effects

Structure-Activity Relationship (SAR) Insights

Sulfonyl Group: Presence (target, compounds) enhances polarity and H-bonding capacity vs. non-sulfonylated analogs () .

Imidazole vs. Methanesulfonyl : The imidazole ring (target) offers metal-coordination sites absent in methanesulfonyl derivatives (), suggesting divergent biological targets .

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